Pyridazin-3-ylmethanamine;dihydrochloride
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Description
Pyridazin-3-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C5H9CL2N3 and a molecular weight of 182.05 . It is a brown solid and is often used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: NCC1=NN=CC=C1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridazine ring, which is a heterocyclic compound with two adjacent nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a brown solid . It should be stored at 0-8 °C . The compound is stable under normal temperature and pressure .Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Pyridazin-3-ylmethanamine dihydrochloride, a derivative of pyridazin-3(2H)-one, has been reported to have diverse pharmacological activities Pyridazin-3(2h)-one derivatives have been reported to interact with various targets such ashistamine H3 receptors , and enzymes like phosphodiesterase (PDE) .
Mode of Action
It’s known that pyridazin-3(2h)-one derivatives can act asantagonists or inverse agonists at histamine H3 receptors . Another derivative, zardaverine, has been reported to inhibit PDE3 and PDE4 isoenzymes , which could potentially be a mode of action for Pyridazin-3-ylmethanamine dihydrochloride.
Biochemical Pathways
The inhibition of pde3 and pde4 by zardaverine, a pyridazin-3(2h)-one derivative, suggests that cyclic nucleotide signaling pathways could be affected . Additionally, the interaction with histamine H3 receptors suggests potential effects on histaminergic signaling .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have diverse pharmacological activities, includingantihypertensive, platelet aggregation inhibitory, cardiotonic activities , and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Properties
IUPAC Name |
pyridazin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKXRLVTWUVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375272-95-8 |
Source
|
Record name | (pyridazin-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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